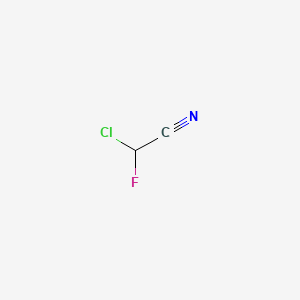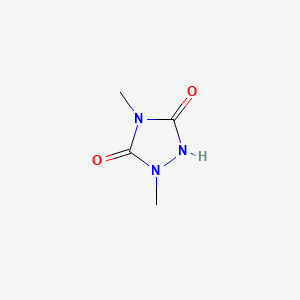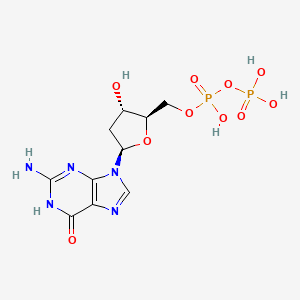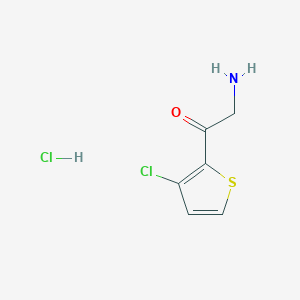
Chlorofluoroacetonitrile
Overview
Description
Chlorofluoroacetonitrile is a derivative of acetonitrile (CH3CN) where one hydrogen atom is replaced by a chlorine atom . It’s also related to chloroacetonitrile, which is a colorless liquid derived from acetonitrile by replacement of one hydrogen atom with chlorine .
Molecular Structure Analysis
The molecular structure of chlorofluoroacetonitrile would be similar to that of acetonitrile, but with a chlorine atom replacing one hydrogen atom . The exact structure can be determined using various techniques such as X-ray diffraction or electron diffraction .Scientific Research Applications
Chlorination By-products in Water Treatment
Chlorofluoroacetonitrile is related to haloacetonitriles (HANs), which are by-products of chlorine disinfection in water treatment. These disinfection by-products (DBPs), including haloacetonitriles, are formed by the reaction of free chlorine with organic substances in water. Studies have detected various DBPs in drinking water and have measured their formation potentials. For instance, the levels of trihalomethane formation potential, haloacetic acid formation potential, and haloacetonitrile formation potential have been measured in different water samples, indicating the presence of hazardous compounds like chloroform and dichloronitrile (Kim et al., 2003).
Toxicity and Genotoxicity of Haloacetonitriles
Research has focused on the toxic characteristics of various haloacetonitriles, including chloroacetonitrile. These studies have provided comparative analyses of their cytotoxicity, genotoxicity, and thiol reactivity on mammalian cells. The findings indicate that different haloacetonitriles have varying degrees of cytotoxicity and genotoxicity, which are associated with their chemical reactivity and effects on cell membrane permeability (Wei et al., 2020).
Stability and Reactivity in Water Systems
The stability of haloacetonitriles, including chloroacetonitrile, in drinking water systems has been a subject of study. These compounds can undergo significant transformations, such as forming haloacetamides and haloacetic acids, under different conditions like varying pH levels and disinfectant doses. These studies are crucial for understanding how to control these emerging nitrogenous DBPs in water treatment and distribution systems (Yu & Reckhow, 2015).
Applications in Chemical Synthesis
Chlorofluoroacetonitrile has been used in novel chemical synthesis methods. For example, it has been combined with samarium(II) species to promote cyanofluoromethylation, a process that has been applied to create desired products in various yields. This indicates its potential utility in advanced chemical synthesis processes (Asano et al., 2007).
properties
IUPAC Name |
2-chloro-2-fluoroacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClFN/c3-2(4)1-5/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXQQYGDYCLXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501430 | |
| Record name | Chloro(fluoro)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorofluoroacetonitrile | |
CAS RN |
359-05-7 | |
| Record name | Acetonitrile, chlorofluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloro(fluoro)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[[4-[(E)-[1-(2-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B1655335.png)


![4H-1,2,4-Triazol-4-amine, N-[(4-nitrophenyl)methylene]-](/img/structure/B1655339.png)


![Benzamide, N-[(diphenylphosphinyl)methyl]-](/img/structure/B1655343.png)
![Ethanone, 1-[1-(acetyloxy)-2-naphthalenyl]-](/img/structure/B1655345.png)
![3-(4-Bromophenyl)-7-(phenyldiazenyl)-4-hydroimidazo[1,2-b]isoxazole-6-ylamine](/img/structure/B1655351.png)